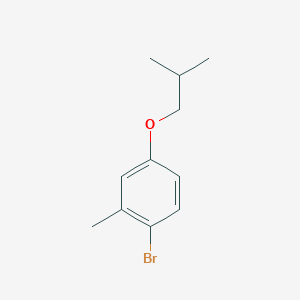

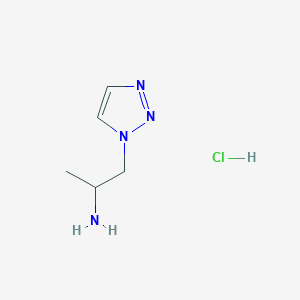

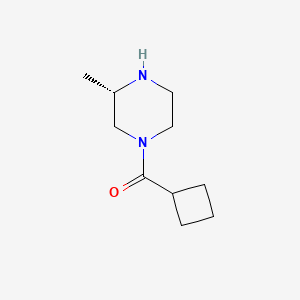

![molecular formula C9H16N4 B1449247 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine CAS No. 1510409-49-0](/img/structure/B1449247.png)

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine

Übersicht

Beschreibung

“2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . It’s a derivative of triazolopyridine, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine .

Molecular Structure Analysis

The molecular structure of “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine” consists of a five-membered triazole ring fused with a six-membered pyridine ring . The exact molecular structure is not available in the retrieved resources.

Physical And Chemical Properties Analysis

The compound “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine” has a molecular weight of 267.2 . It is stored at room temperature and is in powder form .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Amino-1,2,4-triazoles serve as crucial raw materials in the agriculture industry. They are extensively used in the production of plant protection products such as insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers. These compounds help enhance agricultural productivity by protecting crops from pests and diseases, and by regulating plant growth to avoid excessive vegetative growth which can impact yield and quality (Nazarov et al., 2021).

Medical Applications

In the medical field, 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities. They are involved in the synthesis of pharmaceuticals addressing various health conditions, including antimicrobial, antifungal, anti-inflammatory, and anticancer treatments. Notably, some 1,2,4-triazole derivatives are used to produce cardiological drugs with anti-ischemic and membrane-stabilizing effects, showcasing their significance in treating heart-related ailments (Nazarov et al., 2021).

Material Science and Organic Synthesis

1,2,4-Triazole compounds are pivotal in material science, where they contribute to the development of heat-resistant polymers and products with fluorescent properties. Their role in organic synthesis is also noteworthy, with applications in producing analytical and flotation reagents. These compounds are essential for creating materials that can withstand high temperatures and for developing novel organic substances with specific desired properties (Nazarov et al., 2021).

Drug Development and Catalysis

The versatility of 1,2,4-triazoles extends to drug development, where they form the backbone of several pharmaceutical agents due to their stability and capacity to engage in hydrogen bonding with biological targets. They are central to the design of drugs for treating various diseases thanks to their ability to interact effectively with enzymes and receptors. Moreover, in catalysis, these compounds facilitate a range of reactions, highlighting their utility in enhancing reaction efficiencies and selectivities (Nazarov et al., 2021).

Eigenschaften

IUPAC Name |

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-9(2,10)8-12-11-7-5-3-4-6-13(7)8/h3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUWTZJAGOULPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C2N1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1449173.png)

![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)